1,1-Difluoro-4-phenylbutan-2-amine hydrochloride
Overview
Description
1,1-Difluoro-4-phenylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N and a molecular weight of 221.68 g/mol It is known for its unique structure, which includes a phenyl group and two fluorine atoms attached to the butan-2-amine backbone
Preparation Methods
The synthesis of 1,1-difluoro-4-phenylbutan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenyl-substituted butanone with a fluorinating agent to introduce the difluoro groups.
Amine Introduction: The intermediate is then reacted with an amine source under controlled conditions to form the amine derivative.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to yield the hydrochloride salt of 1,1-difluoro-4-phenylbutan-2-amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1,1-Difluoro-4-phenylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations.
Scientific Research Applications
1,1-Difluoro-4-phenylbutan-2-amine hydrochloride has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1,1-difluoro-4-phenylbutan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoro groups enhances its binding affinity and selectivity, allowing it to modulate specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,1-Difluoro-4-phenylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1-Difluoro-2-phenylethane: Lacks the amine group, resulting in different reactivity and applications.
4-Phenylbutan-2-amine: Does not contain fluorine atoms, affecting its chemical properties and biological activity.
1,1-Difluoro-4-phenylbutan-2-ol: Contains a hydroxyl group instead of an amine, leading to distinct chemical behavior.
The uniqueness of this compound lies in its combination of the phenyl group, difluoro groups, and amine functionality, which collectively contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
1,1-difluoro-4-phenylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c11-10(12)9(13)7-6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFZWAQTQGSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-44-1 | |
Record name | Benzenepropanamine, α-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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